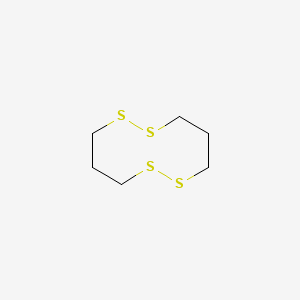
1,2,6,7-Tetrathiecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6,7-Tetrathiecane is an organic compound with the molecular formula C6H12S4 It is characterized by the presence of four sulfur atoms in its structure, forming a unique tetrathia ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,6,7-Tetrathiecane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sodium sulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{Na}_2\text{S} \rightarrow \text{C}6\text{H}{12}\text{S}_4 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,6,7-Tetrathiecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,6,7-Tetrathiecane has found applications in various scientific research fields:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2,6,7-Tetrathiecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Tetrathiafulvalene: Another sulfur-containing compound with unique electronic properties.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: Known for its redox and stacking properties.
Uniqueness: 1,2,6,7-Tetrathiecane stands out due to its specific tetrathia ring system, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6573-59-7 |
|---|---|
Molekularformel |
C6H12S4 |
Molekulargewicht |
212.4 g/mol |
IUPAC-Name |
1,2,6,7-tetrathiecane |
InChI |
InChI=1S/C6H12S4/c1-3-7-9-5-2-6-10-8-4-1/h1-6H2 |
InChI-Schlüssel |
FKUFBOYVKKRORW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSCCCSSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


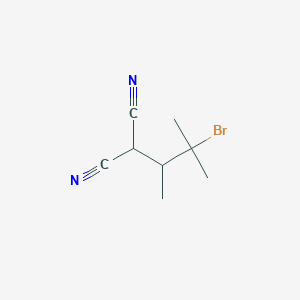
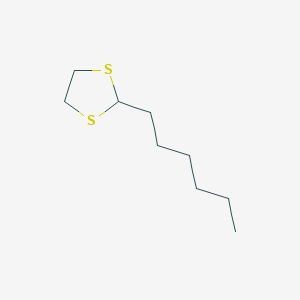
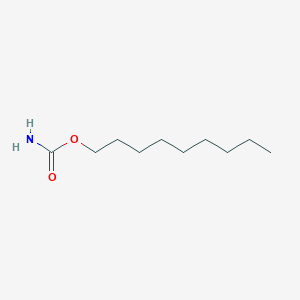
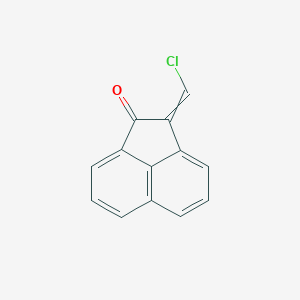
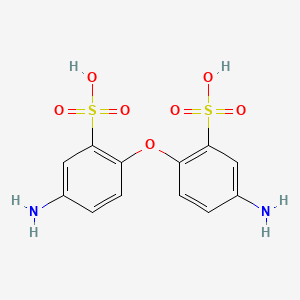
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
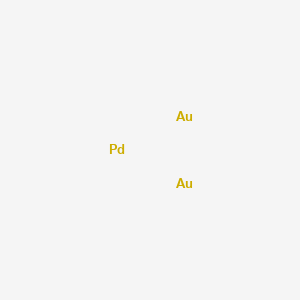
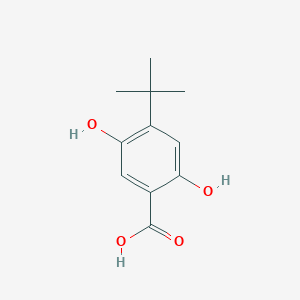
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
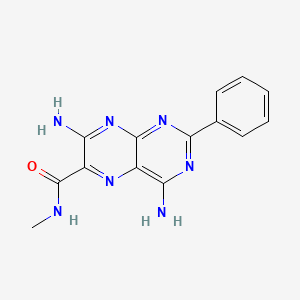
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
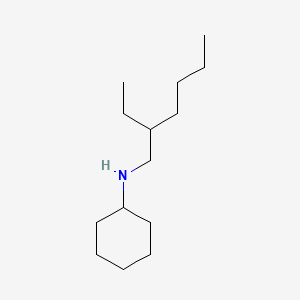
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

